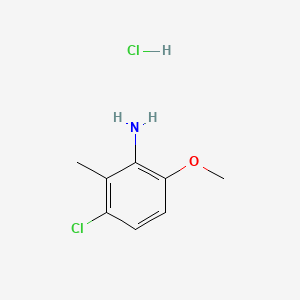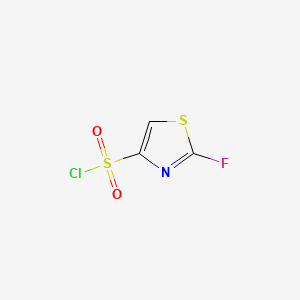![molecular formula C12H21ClN2O B6608410 [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride CAS No. 859438-58-7](/img/structure/B6608410.png)
[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride is a chemical compound with a complex structure that includes both dimethylamino and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 2-(dimethylamino)ethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
科学的研究の応用
[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride involves its interaction with molecular targets in the body. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group may also play a role in its biological effects by influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl and dimethylamino groups but differs in its overall structure and applications.
Uniqueness
What sets [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-14(2)9-8-13-10-11-4-6-12(15-3)7-5-11;/h4-7,13H,8-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAWUAGTEHQXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride](/img/structure/B6608337.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)


![Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608367.png)

![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608391.png)

![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)


